molecular formula C21H21ClN2O B12165212 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

Cat. No.: B12165212
M. Wt: 352.9 g/mol
InChI Key: KGZAULONWRUBNJ-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol (molecular formula: C₁₄H₁₅ClN₂O, average mass: 262.737 g/mol) is a quinoline derivative featuring a pyrrolidine-methyl substituent at position 7 and a chlorine atom at position 5 . This compound belongs to the 8-hydroxyquinoline family, known for their metal-chelating properties and applications in medicinal chemistry, including anticancer and enzyme-inhibitory activities . Its synthesis typically involves Mannich reactions, where formaldehyde and pyrrolidine are condensed with a pre-functionalized quinoline core .

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

5-chloro-7-[(4-methylphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C21H21ClN2O/c1-14-6-8-15(9-7-14)20(24-11-2-3-12-24)17-13-18(22)16-5-4-10-23-19(16)21(17)25/h4-10,13,20,25H,2-3,11-12H2,1H3

InChI Key

KGZAULONWRUBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-8-hydroxyquinoline with 4-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group or reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Ammonia, thiols, sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol possess antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Recent investigations have highlighted the potential of quinoline derivatives in antiviral applications. Studies have shown that certain compounds can inhibit the replication of respiratory syncytial virus (RSV), suggesting a pathway for developing antiviral therapies . The structural similarity of 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol to other active compounds supports its potential in this area.

Pharmacological Applications

Drug Development

The unique structure of 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol makes it a candidate for drug development targeting various diseases. The compound's ability to interact with biological targets such as enzymes and receptors can be explored for therapeutic applications, particularly in treating infections and possibly cancer .

Materials Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of advanced materials due to its chemical properties. Quinoline derivatives have been employed in creating sensors and catalysts, enhancing their functionality in various industrial applications . The incorporation of the pyrrolidine moiety may further enhance the material's properties, making it suitable for specific applications in nanotechnology and polymer science.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of quinoline derivatives demonstrated that modifications on the phenyl ring significantly influenced antibacterial activity. The compound exhibited a strong inhibitory effect against E. coli, with researchers noting that structural variations could optimize its efficacy .

Case Study 2: Antiviral Activity Against RSV

In another significant study, quinoline compounds were tested for their antiviral properties against RSV. The results indicated that specific structural features were crucial for inhibiting viral replication, paving the way for further research into the therapeutic potential of similar compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Core Structural Variations

Key structural variations among analogues involve substitutions at positions 5 and 7 of the quinolin-8-ol scaffold:

Compound Position 5 Substituent Position 7 Substituent Molecular Formula Key References
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol Cl Pyrrolidine-methyl C₁₄H₁₅ClN₂O
5-Chloro-7-(morpholinomethyl)quinolin-8-ol (5b) Cl Morpholine-methyl C₁₄H₁₅ClN₂O₂
5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (5c) Cl 4-Methylpiperazine-methyl C₁₅H₁₈ClN₃O
5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) Cl Fluorobenzylamino-methyl C₁₇H₁₄ClFN₂O
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol Cl Diethylamine-methyl C₁₄H₁₆ClN₂O

Key Observations :

  • Pyrrolidine vs. Piperidine/Morpholine : Pyrrolidine (5-membered ring) substituents enhance lipophilicity compared to morpholine (6-membered, oxygen-containing) or piperazine (nitrogen-rich) derivatives, impacting membrane permeability and target binding .
  • Fluorobenzylamino Group (Q-4): Introduces aromaticity and fluorine-mediated electronic effects, improving selectivity and solubility .

Physicochemical Properties

Compound Melting Point (°C) LogP Hydrogen Bond Acceptors References
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol 104–243 (varies) 3.8 3
5-Chloro-7-(morpholinomethyl)quinolin-8-ol 198–200 2.1 4
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol 243 (decomp.) 3.9 4

Key Trends :

  • Lipophilicity : Pyrrolidine derivatives (LogP ~3.8) are more lipophilic than morpholine (LogP ~2.1) or piperazine analogues, favoring blood-brain barrier penetration .
  • Solubility : Piperazine and morpholine derivatives exhibit higher aqueous solubility due to increased hydrogen-bond acceptors .

Biological Activity

5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline class, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The presence of a chloro group and a pyrrolidine moiety contributes to its unique biological profile.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer potential. In vitro studies have demonstrated that 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate signaling pathways related to cell survival and proliferation is under investigation.

The biological activity of 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes within pathogens or cancer cells.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to pain perception or mood regulation.
  • DNA Interaction : The quinoline structure allows for intercalation into DNA, potentially disrupting replication processes in rapidly dividing cells.

Case Studies

Several studies have highlighted the biological activities of quinoline derivatives:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various quinoline derivatives, including those with similar structures to 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol, showing promising results against resistant bacterial strains .
  • Anticancer Activity : A recent paper investigated the cytotoxic effects of quinoline derivatives on human cancer cell lines. The findings suggested that these compounds could induce apoptosis through the activation of caspase pathways .
  • Neuropharmacological Effects : Research has also examined the effects of quinoline compounds on neurotransmitter systems, indicating potential applications in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition against E. coli
AnticancerInduction of apoptosis in MCF-7
NeuropharmacologicalModulation of neurotransmitter receptors

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